(3S,4S)-3-{[(furan-2-yl)methyl]amino}piperidin-4-ol
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Overview
Description
(3S,4S)-3-{[(furan-2-yl)methyl]amino}piperidin-4-ol is a chiral compound that features a piperidine ring substituted with a furan-2-ylmethylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-{[(furan-2-yl)methyl]amino}piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Furan-2-ylmethylamino Group: This step involves the nucleophilic substitution of a suitable leaving group on the piperidine ring with furan-2-ylmethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-{[(furan-2-yl)methyl]amino}piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
(3S,4S)-3-{[(furan-2-yl)methyl]amino}piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study the interactions of piperidine derivatives with biological targets.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3S,4S)-3-{[(furan-2-yl)methyl]amino}piperidin-4-ol involves its interaction with specific molecular targets. The furan-2-ylmethylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The hydroxyl group can also participate in hydrogen bonding, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3-{[(furan-2-yl)methyl]amino}piperidin-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
(3S,4S)-3-{[(furan-2-yl)methyl]amino}tetrahydropyran-4-ol: Similar structure but with a tetrahydropyran ring instead of a piperidine ring.
Uniqueness
The presence of both the furan-2-ylmethylamino group and the hydroxyl group in (3S,4S)-3-{[(furan-2-yl)methyl]amino}piperidin-4-ol makes it unique compared to its analogs
Properties
Molecular Formula |
C10H16N2O2 |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
(3S,4S)-3-(furan-2-ylmethylamino)piperidin-4-ol |
InChI |
InChI=1S/C10H16N2O2/c13-10-3-4-11-7-9(10)12-6-8-2-1-5-14-8/h1-2,5,9-13H,3-4,6-7H2/t9-,10-/m0/s1 |
InChI Key |
WZYCFVACLWFKMV-UWVGGRQHSA-N |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1O)NCC2=CC=CO2 |
Canonical SMILES |
C1CNCC(C1O)NCC2=CC=CO2 |
Origin of Product |
United States |
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